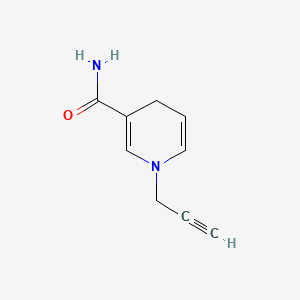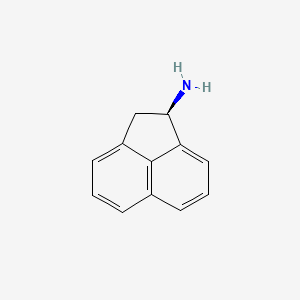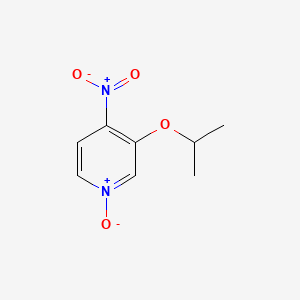
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is a heterocyclic organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridine, featuring an isopropoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium typically involves the nitration of pyridine derivatives followed by the introduction of the isopropoxy group. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with isopropyl alcohol under basic conditions to introduce the isopropoxy group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity while minimizing the formation of by-products. This method allows for better control of reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the isopropoxy group.
Major Products Formed
Reduction of the nitro group: 3-Isopropoxy-4-aminopyridine 1-oxide.
Reduction of the N-oxide group: 3-Isopropoxy-4-nitropyridine.
Substitution of the isopropoxy group: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the N-oxide group can act as an electron donor in various interactions. These properties enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the isopropoxy group but shares the nitro and N-oxide functionalities.
3-Chloro-4-nitropyridine 1-oxide: Similar structure but with a chloro group instead of an isopropoxy group.
3-Methoxy-4-nitropyridine 1-oxide: Contains a methoxy group instead of an isopropoxy group
Uniqueness
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
114549-64-3 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.178 |
IUPAC-Name |
4-nitro-1-oxido-3-propan-2-yloxypyridin-1-ium |
InChI |
InChI=1S/C8H10N2O4/c1-6(2)14-8-5-9(11)4-3-7(8)10(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
MVFXFRFRZKJDQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Synonyme |
Pyridine, 3-(1-methylethoxy)-4-nitro-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


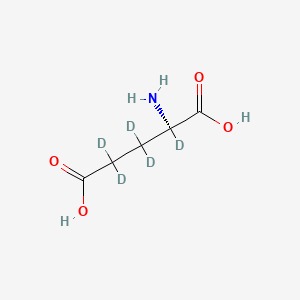
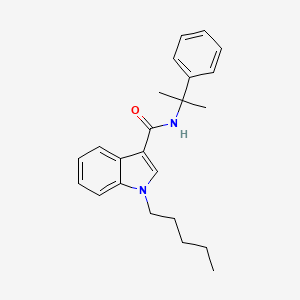
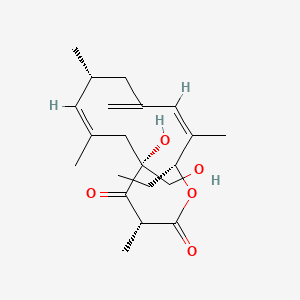

![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)

